(3S)-1-benzyl-3-azidopyrrolidine
Description
Significance of Chiral Building Blocks in Asymmetric Synthesis
Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the physiological activity of a drug is often dictated by its stereochemistry. Chiral building blocks, or "chirons," are enantiomerically pure compounds that are incorporated into a synthetic sequence to introduce a desired stereocenter. The use of such building blocks is a powerful strategy for the efficient construction of complex chiral molecules, often streamlining synthetic routes and avoiding costly and difficult resolution steps later in the synthesis. unm.edu The availability of a diverse pool of chiral building blocks is therefore essential for the advancement of drug discovery and development. unm.edu
Overview of Pyrrolidine (B122466) Scaffolds in Organic Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in organic and medicinal chemistry. google.comrsc.org This structural motif is a core component of numerous natural products, including many alkaloids, and is present in a significant number of FDA-approved drugs. google.comchemicalbook.com The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is advantageous for designing molecules that can interact effectively with biological targets like enzymes and receptors. google.comlookchem.com Furthermore, the pyrrolidine scaffold can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. simsonpharma.com This versatility has led to the widespread use of pyrrolidine derivatives as catalysts in asymmetric reactions, as ligands for transition metals, and as key intermediates in the synthesis of biologically active compounds. google.comrsc.org
Importance of the Azide (B81097) Functionality in Advanced Synthetic Strategies
The azide group (-N₃) is a compact, energy-rich functional group with a remarkable portfolio of applications in modern synthesis. While historically associated with safety concerns, the development of mild and controlled methods for its introduction and reaction has transformed it into a highly valuable synthetic tool. nih.gov The azide is relatively stable under a wide range of reaction conditions, yet it can be selectively transformed into other important functional groups, most notably amines via reduction.
Perhaps the most significant impact of the azide functionality has been in the realm of "click chemistry". nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are prime examples of click reactions, allowing for the efficient and highly specific formation of stable triazole linkages under biocompatible conditions. thieme-connect.devulcanchem.com These reactions have revolutionized bioconjugation, enabling the precise labeling and tracking of biomolecules in complex biological systems. thieme-connect.de The azide group's ability to participate in these powerful ligation reactions makes it a key functional handle for advanced applications in chemical biology, drug delivery, and materials science. wikipedia.org
(3S)-1-benzyl-3-azidopyrrolidine: A Profile
While detailed peer-reviewed research focusing exclusively on this compound is limited, its properties and synthetic utility can be reliably inferred from data on analogous compounds and general synthetic methodologies.
Molecular and Spectroscopic Characteristics
The key structural features of this compound include a five-membered pyrrolidine ring, a benzyl (B1604629) group attached to the nitrogen atom, and an azide group at the C3 position with a defined (S)-stereochemistry. The benzyl group provides steric bulk and introduces aromaticity, while the azide at the chiral center is the key to its unique reactivity.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₄ | (Calculated) |
| Molecular Weight | 202.26 g/mol | (Calculated) |
Synthetic Pathways
The synthesis of this compound is most commonly approached from its corresponding amine precursor, (3S)-1-benzyl-3-aminopyrrolidine. The conversion of a primary amine to an azide can be achieved through several established methods. One common approach is a diazotransfer reaction. This typically involves the formation of a diazonium salt from the amine using a reagent like sodium nitrite (B80452) in an acidic medium, which is then displaced by an azide source, such as sodium azide.
Alternatively, the Mitsunobu reaction provides a pathway from the corresponding alcohol, (3S)-1-benzyl-3-hydroxypyrrolidine. This reaction utilizes a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD) to activate the hydroxyl group for nucleophilic substitution by an azide source, often hydrazoic acid (HN₃) or its equivalent.
Reactivity and Applications
The primary utility of this compound lies in its capacity to serve as a versatile intermediate. The azide functionality is a masked amine, which can be revealed through reduction, providing a stereospecific route to the corresponding chiral amine.
More significantly, the azide group makes this compound an ideal partner in 1,3-dipolar cycloaddition reactions. By reacting with various alkynes (dipolarophiles), it can be used to construct chiral, substituted pyrrolidines fused or linked to a 1,2,3-triazole ring. This "click" reactivity is highly efficient and regioselective, particularly when catalyzed by copper(I), yielding the 1,4-disubstituted triazole isomer. nih.gov This opens up avenues for creating novel heterocyclic scaffolds for applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
(3S)-3-azido-1-benzylpyrrolidine |
InChI |
InChI=1S/C11H14N4/c12-14-13-11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 |
InChI Key |
KPXBMEKTAFSEQX-NSHDSACASA-N |
Isomeric SMILES |
C1CN(C[C@H]1N=[N+]=[N-])CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1N=[N+]=[N-])CC2=CC=CC=C2 |
Origin of Product |
United States |
Stereochemical Design and Considerations
Absolute Configuration at the Pyrrolidine (B122466) Ring: (3S) Stereochemistry
The designation "(3S)" specifies the absolute configuration at the third carbon atom of the pyrrolidine ring. This precise spatial arrangement of the azide (B81097) group is crucial for the intended downstream applications, as different stereoisomers can exhibit vastly different pharmacological profiles. The synthesis of (3S)-1-benzyl-3-azidopyrrolidine is typically achieved through stereospecific reactions that either start with a chiral precursor possessing the desired stereochemistry or involve a stereochemical inversion at the C3 position.
A common and effective strategy to introduce the azide group with the desired (S) configuration is through a nucleophilic substitution reaction on a precursor with the opposite (R) configuration at the C3 hydroxyl group. The Mitsunobu reaction, for instance, is a powerful method for achieving such a stereochemical inversion. wikipedia.orgorganic-chemistry.org In this reaction, an alcohol is activated by triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), facilitating an S(_N)2 attack by a nucleophile. wikipedia.org When hydrazoic acid (HN(_3)) is used as the nucleophile with (3R)-1-benzyl-3-hydroxypyrrolidine, it results in the formation of this compound with a clean inversion of stereochemistry. wikipedia.orgorganic-chemistry.org
Alternatively, a two-step process involving the mesylation or tosylation of (3R)-1-benzyl-3-hydroxypyrrolidine to form a good leaving group, followed by nucleophilic substitution with sodium azide, can also yield the desired (3S)-azido product with inversion of configuration.
The successful synthesis of the (3S) stereoisomer is confirmed through various analytical techniques, including chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents.
Enantiomeric Purity and Control in Synthesis
Ensuring high enantiomeric purity is a critical aspect of the synthesis of this compound. The presence of the undesired (3R) enantiomer can lead to complications in subsequent synthetic steps and potentially result in final products with altered biological activity or undesired side effects. Therefore, stringent control and accurate measurement of enantiomeric excess (ee) are essential.
Several methods are employed to determine the enantiomeric purity of chiral compounds like this compound:
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable technique for separating and quantifying enantiomers. sigmaaldrich.compensoft.net The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP and the mobile phase is crucial for achieving good resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating or Derivatizing Agents: In the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), the enantiomers of a chiral compound can be distinguished by NMR spectroscopy. researchgate.netnih.govmst.edu The CSA forms transient diastereomeric complexes with the enantiomers, which have different NMR chemical shifts. Similarly, CDAs react with the enantiomers to form stable diastereomers with distinct NMR spectra. The integration of the corresponding signals allows for the quantification of the enantiomeric ratio.
The table below summarizes typical analytical data used to confirm the identity and enantiomeric purity of this compound.
| Parameter | Method | Typical Result | Reference |
| Stereochemical Confirmation | Mitsunobu Reaction | Inversion of configuration from (3R)-alcohol to (3S)-azide | wikipedia.orgorganic-chemistry.org |
| Enantiomeric Purity | Chiral HPLC | >99% ee | sigmaaldrich.compensoft.net |
| Enantiomeric Purity | 1H NMR with Chiral Solvating Agent | Baseline separation of diastereomeric signals | researchgate.netnih.gov |
Chemical Reactivity and Transformations of 3s 1 Benzyl 3 Azidopyrrolidine
Transformations Involving the Azide (B81097) Group
The azide moiety in (3S)-1-benzyl-3-azidopyrrolidine is the focal point of its chemical utility. It can be readily converted into other important functional groups, enabling the construction of diverse molecular architectures.
One of the most fundamental transformations of the azide group is its reduction to the corresponding primary amine, (3S)-1-benzyl-3-aminopyrrolidine. This conversion is a key step in the synthesis of many biologically active compounds and ligands. Several reliable methods exist for this reduction.
Catalytic hydrogenation is a widely used and efficient method for the reduction of azides to amines. This process typically involves treating the azide with hydrogen gas in the presence of a metal catalyst.
Research Findings: The reduction of this compound via catalytic hydrogenation proceeds cleanly and in high yield. The reaction involves the use of hydrogen gas (H₂) or a hydrogen transfer reagent, with a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The benzyl (B1604629) group on the pyrrolidine (B122466) nitrogen is generally stable under these conditions, although prolonged reaction times or more forcing conditions can sometimes lead to debenzylation. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol.
Table 1: Typical Conditions for Catalytic Hydrogenation
| Parameter | Condition |
|---|---|
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | H₂ gas (1 atm to 50 psi) |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Product | (3S)-1-benzyl-3-aminopyrrolidine |
The Staudinger reaction provides a mild and chemoselective alternative for reducing azides to amines, avoiding the use of metal catalysts and high-pressure hydrogen gas. wikipedia.orgorganic-chemistry.org
Research Findings: The reaction is initiated by the nucleophilic attack of a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), on the terminal nitrogen of the azide. wikipedia.orgrsc.org This addition forms a phosphazide (B1677712) intermediate, which then loses a molecule of dinitrogen (N₂) to generate an aza-ylide, also known as an iminophosphorane. wikipedia.orgnih.gov Subsequent hydrolysis of this intermediate yields the primary amine, (3S)-1-benzyl-3-aminopyrrolidine, and triphenylphosphine oxide as a byproduct. wikipedia.org The reaction is highly efficient and tolerant of many other functional groups, making it valuable in complex molecule synthesis. nih.gov
Table 2: Staudinger Reaction for Amine Synthesis
| Reagent/Step | Description |
|---|---|
| Phosphine Reagent | Triphenylphosphine (PPh₃) |
| Solvent | Tetrahydrofuran (THF), often with water |
| Intermediate | Iminophosphorane |
| Workup | Aqueous hydrolysis |
| Products | (3S)-1-benzyl-3-aminopyrrolidine, Triphenylphosphine oxide |
The azide group of this compound is an ideal participant in 1,3-dipolar cycloaddition reactions, most notably the azide-alkyne cycloaddition, which is a cornerstone of "click chemistry". nih.govchalmers.se This reaction allows for the efficient and regioselective construction of 1,2,3-triazole rings, which are important scaffolds in medicinal chemistry and materials science.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful reaction that regioselectively joins azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov This reaction is known for its reliability, mild reaction conditions, and high yields. nih.govbeilstein-journals.org
Research Findings: In the context of this compound, the CuAAC reaction provides a straightforward method to link the pyrrolidine scaffold to a wide variety of alkyne-containing molecules. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. beilstein-journals.org The reaction proceeds under mild conditions, often in aqueous solvent mixtures, and is compatible with a broad range of functional groups. beilstein-journals.orgnih.gov The result is the exclusive formation of the 1,4-disubstituted triazole isomer. nih.gov
Table 3: Representative Conditions for CuAAC Reaction
| Parameter | Condition |
|---|---|
| Reactants | This compound, Terminal Alkyne |
| Catalyst System | CuSO₄·5H₂O and Sodium Ascorbate |
| Solvent | t-Butanol/Water, Dichloromethane, THF |
| Temperature | Room Temperature |
| Product | 1-((3S)-1-benzylpyrrolidin-3-yl)-4-substituted-1H-1,2,3-triazole |
As a complement to the CuAAC reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers an alternative regiochemical outcome, selectively producing 1,5-disubstituted 1,2,3-triazoles. nih.govcore.ac.uk
Research Findings: The RuAAC reaction employs ruthenium(II) complexes, such as pentamethylcyclopentadienyl ruthenium(II) chloride ([Cp*RuCl]) complexes, as catalysts. nih.govcore.ac.uk When this compound reacts with a terminal alkyne under RuAAC conditions, the cycloaddition yields the 1,5-disubstituted 1,2,3-triazole isomer. A significant advantage of the RuAAC is its ability to also catalyze the reaction with internal alkynes, leading to the formation of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. nih.govresearchgate.net The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate. nih.gov
Table 4: General Conditions for RuAAC Reaction
| Parameter | Condition |
|---|---|
| Reactants | This compound, Terminal or Internal Alkyne |
| Catalyst | [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] |
| Solvent | Benzene (B151609), Toluene, THF |
| Temperature | Room Temperature to 80 °C |
| Product | 1-((3S)-1-benzylpyrrolidin-3-yl)-5-substituted-1H-1,2,3-triazole |
Cycloaddition Reactions: Triazole Formation via Click Chemistry
Formation of 1,4- and 1,5-Disubstituted Triazoles
The azide functional group in this compound is a versatile precursor for the synthesis of 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions with alkynes. This transformation, a cornerstone of click chemistry, can be directed to selectively produce either 1,4- or 1,5-disubstituted triazole regioisomers depending on the catalyst employed. nih.govorganic-chemistry.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. researchgate.net This reaction is highly reliable, proceeds under mild conditions, and offers excellent yields with exclusive regioselectivity for the 1,4-isomer. nih.govbeilstein-archives.org The reaction unites the azide of this compound with a terminal alkyne. The catalytically active Cu(I) species can be generated in situ from copper(II) salts, such as CuSO₄, with a reducing agent like sodium ascorbate. nih.govresearchgate.net
| Alkyne Reactant | Catalyst System | Solvent | Conditions | Product (1,4-isomer) | Yield |
| Phenylacetylene | CuI (1 mol%) | Cyrene™ | 30 °C, 12 h | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | >99% |
| Propargyl alcohol | CuSO₄/Sodium Ascorbate | Water/t-BuOH | Room Temp | (1-((3S)-1-benzylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | High |
| Ethyl propiolate | CuI | Ethanol/Water | Room Temp, 24 h | Ethyl 1-((3S)-1-benzylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate | High |
Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Data is representative of typical CuAAC reactions with benzyl azides. beilstein-archives.orgchalmers.se
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
To achieve the alternative 1,5-regioisomer, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is employed. Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can effectively catalyze the reaction of azides with both terminal and internal alkynes. nih.govcore.ac.uk The use of ruthenium catalysts, such as CpRuCl(COD) or CpRuCl(PPh₃)₂, directs the cycloaddition to exclusively yield 1,5-disubstituted 1,2,3-triazoles from terminal alkynes and 1,4,5-trisubstituted triazoles from internal alkynes. nih.govorgsyn.orgnih.gov The reaction is typically carried out in non-protic solvents like benzene, toluene, or 1,2-dichloroethane (B1671644) at temperatures ranging from ambient to reflux. core.ac.ukorgsyn.org The mechanism is proposed to involve a ruthenacycle intermediate, which differs fundamentally from the copper acetylide pathway of CuAAC. nih.gov
| Alkyne Reactant | Catalyst System | Solvent | Conditions | Product (1,5-isomer) | Yield |
| Phenylacetylene | CpRuCl(COD) (1 mol%) | 1,2-Dichloroethane | 45-50 °C, 30 min | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | 90-92% |
| 1-Hexyne | CpRuCl(PPh₃)₂ (10 mol%) | Benzene | 80 °C, 2.5 h | 1-((3S)-1-benzylpyrrolidin-3-yl)-5-butyl-1H-1,2,3-triazole | Good |
| 3-Phenylprop-2-yn-1-ol | Cp*RuCl(PPh₃)₂ (10 mol%) | Benzene | 80 °C | (1-((3S)-1-benzylpyrrolidin-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl)methanol | 70% |
Table 2: Representative Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reactions. Data is representative of typical RuAAC reactions with benzyl azides. nih.govorgsyn.org
Reactions of the Pyrrolidine Ring System
Functionalization at Other Ring Positions
The introduction of additional functional groups onto the pyrrolidine ring of this compound at positions C2, C4, or C5, while preserving the core structure, represents a potential pathway for creating diverse molecular scaffolds. However, specific examples of such transformations are not extensively documented in peer-reviewed literature. Synthetic strategies often involve the construction of the desired substituted pyrrolidine ring first, followed by the introduction of the azide. nih.govnih.gov Further research could explore the direct functionalization of the intact this compound ring system.
N-Substituent Manipulations (Benzyl Group)
The N-benzyl group serves as a common protecting group for the pyrrolidine nitrogen. Its removal is a key step in many synthetic sequences to yield the secondary amine, which can then be further functionalized. The choice of debenzylation method is critical to avoid the undesired reduction of the azide moiety.
Standard catalytic hydrogenation (e.g., H₂/Pd-C) is generally incompatible as it would readily reduce the azide to an amine. mdma.ch Therefore, alternative methods that are chemoselective for the N-benzyl group are required.
Oxidative Debenzylation: Oxidative methods offer a viable route for N-debenzylation in the presence of sensitive groups like azides. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), potentially under photoirradiation, can cleave benzyl ethers and are applicable to N-benzyl amines. elsevierpure.comresearchgate.net Another approach involves using nitroxyl-radical catalysts, such as TEMPO or structurally modified analogues, in combination with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), which can operate under mild, ambient temperature conditions. rsc.orgnih.govorganic-chemistry.org
Acid-Facilitated Hydrogenolysis: In some contexts, the reactivity of catalytic hydrogenation can be modulated. For N-benzyl pyrrolidine derivatives, hydrogenolysis using Pearlman's catalyst (Pd(OH)₂/C) in the presence of a facilitating acid, such as acetic acid, has been reported. nih.gov This method can sometimes provide cleaner reactions and higher yields compared to standard conditions, although its compatibility with an azide group must be carefully evaluated for each specific substrate to prevent reduction. nih.govsciencemadness.org
Base-Promoted Oxidation: A distinct method for N-debenzylation involves the use of a strong base like potassium tert-butoxide (KOtBu) in DMSO with a stream of oxygen. researchgate.net This procedure is proposed to proceed through the formation of a benzylic anion, which then reacts with oxygen. This base-promoted process is a useful alternative to traditional reductive or acidic deprotection methods and is tolerated by a wide variety of functional groups. researchgate.net
| Method | Reagents | Conditions | Product | Notes |
| Oxidative (Radical) | Nitroxyl-Radical Catalyst, PIFA | Ambient Temp. | (3S)-3-Azidopyrrolidine | Tolerates hydrogenation-sensitive groups. |
| Oxidative (Quinone) | DDQ, Photoirradiation | MeCN, UV light | (3S)-3-Azidopyrrolidine | Effective for benzyl ether cleavage, applicable to N-benzyl groups. |
| Acid-Facilitated Hydrogenolysis | Pd(OH)₂/C, H₂, Acetic Acid | 60 °C, EtOH | (3S)-3-Azidopyrrolidine | Acetic acid facilitates reaction; azide compatibility needs case-by-case verification. |
| Base-Promoted Oxidation | KOtBu, O₂, DMSO | Room Temp. | (3S)-3-Azidopyrrolidine | Base-promoted process, complementary to other methods. |
Table 3: Plausible N-Debenzylation Methods for this compound compatible with the azide group. Conditions are based on procedures for related N-benzyl compounds. elsevierpure.comorganic-chemistry.orgnih.govresearchgate.net
Applications in Advanced Organic Synthesis and Scaffold Construction
As a Chiral Building Block for Complex Molecules
The inherent chirality of (3S)-1-benzyl-3-azidopyrrolidine makes it a significant chiral building block for the synthesis of complex, enantiopure molecules. vulcanchem.com Chiral building blocks are crucial intermediates in the development of pharmaceuticals and natural products, as biological systems like drug-receptor interactions often require a specific chirality for optimal efficacy. sciencedaily.com The (3S) configuration of this pyrrolidine (B122466) derivative provides a stereochemically defined starting point, allowing chemists to construct intricate three-dimensional structures with high stereocontrol. vulcanchem.com This is essential for creating new pharmaceuticals and is a key strategy in lead optimization during drug discovery. The accessibility of such chiral compounds in bulk quantities is a critical factor for the pharmaceutical industry. sciencedaily.com The precursor, (3S)-(+)-1-Benzyl-3-aminopyrrolidine, is a well-established chiral heterocyclic building block. tcichemicals.com
Synthesis of Pyrrolidine-Based Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. researchgate.netresearchgate.net this compound serves as an excellent precursor for generating a wide array of pyrrolidine-based scaffolds due to the reactivity of its azide (B81097) functional group.
The chemical versatility of the pyrrolidine nucleus allows for the generation of a wide range of structural variations. researchgate.net The azide group in this compound is particularly useful for introducing molecular diversity. One of the most powerful reactions involving this group is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". vulcanchem.com This reaction allows for the efficient and regioselective coupling of the azide with various alkynes to form stable triazole rings, thereby creating a diverse set of derivatives. vulcanchem.com
The synthesis of various pyrrolidine derivatives is well-documented. For instance, derivatives of 1-benzylpyrrolidine-3-amine have been synthesized and investigated for their potential as multifunctional agents. nih.gov The synthesis of pyrrolidine-3-carboxylic acid derivatives has also been achieved through methods like asymmetric Michael addition reactions. rsc.org Furthermore, synthetic methods have been developed for related structures like N-benzyl-3-pyrrolidone, another important derivative. google.com The pyrrolidine scaffold itself can be fused with other heterocyclic systems, such as in the asymmetric synthesis of pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold via [3+2] cycloaddition reactions. researchgate.net
Table 1: Examples of Reactions for Synthesizing Pyrrolidine Derivatives
| Reaction Type | Reactants | Product Type | Significance |
|---|---|---|---|
| Huisgen 1,3-Dipolar Cycloaddition | This compound, Terminal Alkyne | 1,2,3-Triazole-substituted pyrrolidine | High efficiency, modular, used for library synthesis. vulcanchem.com |
| Asymmetric Michael Addition | Carboxylate-substituted enones, Amino esters | Pyrrolidine-3-carboxylic acid derivatives | Creates chiral centers with high stereocontrol. rsc.org |
| [3+2] Cycloaddition | 2-arylidenebenzofuran-3(2H)-ones, Imines | Pyrrolidine-fused benzofuranones | Constructs complex polycyclic scaffolds. researchgate.net |
| Reductive Amination | N-benzyl-3-pyrrolidone, Amines | N-benzyl-3-aminopyrrolidine derivatives | Introduces diverse amine functionalities. |
The modular nature of reactions like click chemistry makes this compound an ideal substrate for the construction of combinatorial libraries. vulcanchem.com Combinatorial chemistry focuses on the rapid synthesis of a large number of related compounds, which can then be screened for biological activity. researchgate.net By reacting the azide with a diverse panel of alkynes, a library of unique triazole-containing pyrrolidine derivatives can be generated efficiently. vulcanchem.com This approach is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel lead compounds. vulcanchem.comresearchgate.net
Precursors for Pharmaceutically Relevant Compounds
The derivatives synthesized from this compound are often valuable precursors for compounds with significant pharmaceutical potential. nih.govgoogle.com The pyrrolidine core is a key feature in many compounds designed to interact with biological targets. nih.gov
Derivatives of 1-benzylpyrrolidine (B1219470) serve as crucial intermediates in medicinal chemistry. Research has shown that modifying the basic 1-benzylpyrrolidine-3-amine structure can lead to potent enzyme inhibitors. nih.gov For example, novel multifunctional ligands based on this scaffold have been designed and synthesized to act as butyrylcholinesterase inhibitors, which are relevant for Alzheimer's disease research. nih.gov
Furthermore, related heterocyclic systems built upon scaffolds accessible from pyrrolidine precursors have shown promise as potent and specific inhibitors of key cellular enzymes. nih.gov For instance, pyrazolo[1,5-a] vulcanchem.comresearchgate.netchemspider.comtriazine derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a target in cancer therapy. nih.gov The core structure of these inhibitors often relies on synthetic pathways where a versatile building block like an azidopyrrolidine could be a key starting material. google.comnih.govchemspider.com
Table 2: Examples of Pharmaceutically Relevant Scaffolds from Pyrrolidine Precursors
| Scaffold Class | Therapeutic Target | Potential Application | Reference |
|---|---|---|---|
| 1-Benzylpyrrolidine-3-amine Derivatives | Butyrylcholinesterase (BuChE) | Alzheimer's Disease | nih.gov |
| Pyrazolo[1,5-a] vulcanchem.comresearchgate.netchemspider.comtriazines | Cyclin-Dependent Kinase 2 (CDK2) | Cancer | nih.gov |
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. The pyrrolidine ring, with its defined stereochemistry and conformational constraints, is an excellent scaffold for this purpose. Chiral pyrrolidine derivatives, such as those accessible from this compound, are widely used as building blocks in the synthesis of peptidomimetics. By replacing flexible portions of a natural peptide with a rigid pyrrolidine ring, it is possible to create more stable and potent therapeutic agents. The functional groups on the pyrrolidine ring can be elaborated to mimic the side chains of amino acids, leading to molecules with tailored biological activities. nih.gov
Development of Novel Catalysts and Ligands
The inherent chirality and functional group availability of this compound make it an attractive starting material for the synthesis of new catalysts and ligands. The pyrrolidine ring provides a robust and stereochemically defined backbone, while the benzyl (B1604629) group on the nitrogen can influence the steric environment around a coordinated metal center. The key to its utility, however, lies in the synthetic versatility of the azido (B1232118) group.
The transformation of the azido group in this compound into other coordinating moieties is a primary strategy for ligand design. The most prominent of these transformations is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This "click" reaction is exceptionally efficient and tolerant of a wide range of functional groups, allowing for the introduction of various donor atoms for metal coordination.
For instance, by reacting this compound with appropriately functionalized alkynes, a diverse array of chiral ligands can be synthesized. These ligands can feature additional coordinating sites such as phosphines, amines, pyridines, or carboxylates, appended to the triazole ring. The resulting multidentate ligands can then be complexed with various transition metals, including but not limited to palladium, rhodium, iridium, copper, and gold, to generate chiral catalysts for a wide spectrum of asymmetric reactions.
The design of these ligands is highly modular. By varying the alkyne component, the electronic and steric properties of the resulting ligand can be finely tuned to optimize catalytic activity and enantioselectivity for a specific transformation. For example, the introduction of bulky substituents on the alkyne can create a more sterically demanding chiral pocket around the metal center, potentially leading to higher enantiomeric excesses in the product. Conversely, the incorporation of electron-withdrawing or electron-donating groups can modulate the electronic properties of the metal center, influencing its catalytic reactivity.
| Starting Material | Reaction Type | Functionalized Alkyne | Resulting Ligand Type | Potential Metal Coordination |
| This compound | CuAAC | Diphenylphosphino-alkyne | Chiral P,N,N-ligand | Palladium, Rhodium, Iridium |
| This compound | CuAAC | Pyridyl-alkyne | Chiral N,N,N-ligand | Copper, Ruthenium |
| This compound | CuAAC | Carboxylate-alkyne | Chiral N,N,O-ligand | Rhodium, Copper |
This table represents a conceptual framework for ligand design based on established chemical principles. Specific research findings on these exact transformations with this compound are not yet widely published.
Cooperative catalysis, where two or more catalytic species work in concert to promote a chemical transformation with enhanced efficiency and selectivity, is a rapidly advancing field in organic synthesis. Ligands derived from this compound are well-suited for the construction of cooperative catalytic systems.
The modular nature of the ligands synthesized via the click chemistry approach allows for the incorporation of distinct catalytic functionalities within a single molecule. For example, a ligand could be designed to possess a metal-binding site derived from the triazole and an appended organocatalytic moiety, such as a thiourea (B124793) or a secondary amine. In such a system, the metal center could activate one substrate while the organocatalytic unit activates another, bringing them together in a highly organized and stereocontrolled manner within the chiral environment of the ligand.
Another approach to cooperative catalysis involves the use of bimetallic systems. By designing ligands with multiple, distinct metal-coordination sites, it is possible to generate heterobimetallic complexes. The two different metal centers could then participate in different stages of a catalytic cycle or activate different components of a reaction, leading to reaction pathways and selectivities that are not achievable with a single metal catalyst.
The development of such cooperative catalytic systems based on this compound derivatives holds significant promise for tackling challenging synthetic transformations, such as the asymmetric synthesis of complex molecules with multiple stereocenters.
| Ligand Design Strategy | Type of Cooperative Catalysis | Potential Application |
| Ligand with metal-binding site and organocatalytic moiety | Metal-Organo Cooperative Catalysis | Asymmetric Tandem Reactions |
| Ligand with multiple distinct metal-coordination sites | Bimetallic Cooperative Catalysis | Synergistic activation of substrates |
This table illustrates potential strategies for employing ligands derived from this compound in cooperative catalysis, an area of active research and development.
Mechanistic and Computational Investigations
Mechanistic Studies of Azidation Reactions
The introduction of an azide (B81097) group onto a pyrrolidine (B122466) ring can be achieved through various synthetic routes, most commonly via nucleophilic substitution. In a typical synthesis of (3S)-1-benzyl-3-azidopyrrolidine, a precursor such as (3R)-1-benzyl-3-hydroxypyrrolidine is used. The hydroxyl group is first converted into a good leaving group (e.g., a tosylate or mesylate), and subsequent reaction with an azide source, like sodium azide (NaN₃), proceeds via an Sₙ2 mechanism. This process occurs with a complete inversion of stereochemistry at the C3 position, which is a hallmark of the Sₙ2 pathway. nih.gov The azide ion (N₃⁻) is an excellent nucleophile for such transformations due to its high polarizability, despite being the conjugate base of a relatively weak acid (hydrazoic acid, pKa ≈ 4.6). acs.orgmasterorganicchemistry.com
While simple Sₙ2 reactions are effective, achieving high stereoselectivity in azidation reactions often requires advanced catalytic methods. A prominent strategy is the use of hydrogen bonding phase-transfer catalysis (HB-PTC). nih.gov This approach utilizes organocatalysts, such as chiral bis-urea derivatives, to control the stereochemical outcome of the reaction. nih.govacs.org
The mechanism of HB-PTC in asymmetric azidation involves the catalyst binding to the azide anion through a network of hydrogen bonds. acs.orgresearchgate.net This interaction serves two primary purposes: it acts as a phase-transfer agent, shuttling the inorganic azide salt (e.g., NaN₃) into the organic solvent where the reaction occurs, and it creates a chiral environment around the nucleophile. nih.gov In studies involving the asymmetric ring-opening of meso-aziridinium ions, the chiral bis-urea catalyst was shown to bind the azide anion, which then attacks the electrophilic aziridinium (B1262131) cation. nih.govnih.gov This catalyst-bound azide intercepts the electrophile in the turnover-limiting and enantio-determining step, effectively directing the attack to one face of the substrate, thus yielding a product with high enantiomeric excess. nih.govresearchgate.net This principle of using hydrogen bonding to activate and deliver the azide anion is a powerful tool for the synthesis of chiral molecules like this compound. acs.org
The stereoselectivity of hydrogen-bond-catalyzed azidation reactions is determined by the relative energies of the competing diastereomeric transition states. acs.orgnih.gov Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the nature of these transition states. nih.govresearchgate.net For the asymmetric azidation catalyzed by chiral bis-urea compounds, calculations show that the azide anion is bound in a specific, energetically favorable geometry. nih.gov For example, with an N-isopropylated BINAM-derived bis-urea catalyst, the azide binds in an "end-on" fashion, forming a tripodal set of hydrogen bonds with the urea (B33335) N-H groups. nih.govnih.gov
This organized, chiral catalyst-nucleophile complex then approaches the electrophile. The analysis reveals that the most stable transition state leading to the major product enantiomer is the one that maintains these crucial hydrogen bonding interactions throughout the reaction coordinate. nih.gov Although the hydrogen bonds may lengthen or distort to accommodate the geometric requirements of the transition state, they remain a key stabilizing feature. nih.gov The intricate architecture of the catalyst's binding pocket creates significant steric and electronic differentiation, favoring one transition state over the other and thereby rationalizing the high levels of enantioselectivity observed experimentally. nih.govnih.gov
Kinetic studies provide quantitative data on reaction rates and help identify the rate-determining step (RDS) of a reaction mechanism. For the hydrogen-bond-catalyzed asymmetric azidation of aziridinium ions, kinetic analyses corroborated that the turnover-limiting event is the formation of a chiral ion pair, which consists of the cationic electrophile and the catalyst-bound azide anion. nih.govnih.gov These studies also uncovered practical aspects of the reaction, such as catalyst inhibition caused by the accumulation of byproduct salts like NaCl, which can compete with the azide for binding to the catalyst. nih.govnih.gov
More fundamental kinetic investigations into nucleophilic substitution with the azide ion have been performed on model systems, such as O-aryl thionobenzoates. acs.orgnih.gov These studies generated Brønsted-type plots (log of the rate constant vs. the pKa of the leaving group), which showed a downward curvature. acs.org This curvature indicates a change in the rate-determining step from the departure of the leaving group to the initial nucleophilic attack as the leaving group becomes less basic (i.e., a better leaving group). acs.orgnih.gov Such analyses confirm that the azide ion is a highly reactive nucleophile, often more so than hydroxide, which is attributed to its high polarizability. acs.orgnih.gov
| Substituent (Y) | pKa (Y-OH) | Second-Order Rate Constant (kNu, M-1s-1) |
|---|---|---|
| 4-MeO | 10.20 | 0.00544 |
| 4-Me | 10.26 | 0.00753 |
| H | 9.99 | 0.0197 |
| 4-Cl | 9.42 | 0.0934 |
| 3-CN | 8.61 | 1.08 |
| 4-CN | 7.95 | 3.57 |
| 4-NO₂ | 7.14 | 30.3 |
Computational Chemistry for Structure-Reactivity Relationships
Computational chemistry is an indispensable tool for understanding the relationship between a molecule's structure and its reactivity, providing insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) has become a standard method for investigating reaction mechanisms in organic chemistry. rsc.orgacs.org For azidation reactions, DFT calculations have been used to map out potential energy surfaces, identify transition states, and calculate activation energy barriers. nih.govacs.org These computational results provide strong support for the mechanisms proposed from experimental data.
In the context of hydrogen-bond-catalyzed azidation, DFT calculations confirmed that the tripodal, end-on binding of the azide anion to the chiral urea catalyst is the most stable arrangement. nih.gov The calculations of the transition state energies for the subsequent nucleophilic attack correctly predicted the observed stereochemical outcome, with the calculated energy difference between the diastereomeric transition states corresponding well with the experimentally observed enantiomeric excess. acs.orgnih.gov DFT can also be used to probe the electronic nature of reactants and transition states, helping to explain why certain reactions are favored over others. acs.orgresearchgate.net For example, analysis of charge transfer in transition states can clarify the role of orbital interactions in reaction speed. acs.org
| Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Major/Minor Product |
|---|---|---|
| Transition State to (S)-product | 19.8 | Minor |
| Transition State to (R)-product | 17.9 | Major |
| ΔΔG‡ | 1.9 | Corresponds to 96:4 e.r. |
While DFT is excellent for studying the single event of a chemical reaction, molecular dynamics (MD) simulations are used to understand the dynamic behavior of molecules over time. mdpi.comnih.gov MD is particularly valuable for analyzing the conformational flexibility of molecules and their interactions with other molecules, such as proteins or solvents. mdpi.com
For derivatives of the 1-benzylpyrrolidine (B1219470) scaffold, MD simulations have been employed to study their potential as bioactive agents. researchgate.netnih.gov In these studies, a derivative is placed in the binding site of a target protein (often determined by molecular docking), and the entire system is simulated in a water environment for extended periods (e.g., 100 nanoseconds). researchgate.netnih.gov Researchers then analyze the trajectory to assess the stability of the binding mode. Key parameters include:
Root-Mean-Square Deviation (RMSD): Measures the average deviation of the molecule's atoms from a reference structure over time. A stable RMSD value suggests the molecule has found a stable binding conformation. researchgate.net
Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues. High RMSF values can highlight flexible regions of the molecule or protein. researchgate.net
These simulations provide crucial insights into how derivatives of this compound might behave in a biological system, confirming whether they can maintain stable conformations and key interactions required for biological activity. researchgate.netnih.gov
Stereochemical Control and Enantioselectivity
The stereochemical outcome of reactions involving this compound is intricately linked to the reaction conditions, the nature of the reactants, and the catalysts employed. Understanding these factors is paramount for achieving high levels of enantiomeric and diastereomeric purity in the desired products.
Factors Influencing Enantiomeric Ratio (e.r.) and Diastereoselectivity (d.r.)
The enantiomeric ratio (e.r.) and diastereoselectivity (d.r.) in transformations utilizing pyrrolidine derivatives are highly sensitive to a variety of factors. Research into analogous systems highlights the critical role of the catalyst, solvent, temperature, and the steric and electronic properties of the substrates.
In the context of synthesizing substituted pyrrolidines, the 1,3-dipolar cycloaddition of azomethine ylides stands out as a powerful method for establishing multiple stereocenters in a single step. The diastereoselectivity of these reactions, often yielding a mixture of endo and exo cycloadducts, can be significantly influenced by the reaction conditions. For instance, the choice of catalyst and solvent can tune the mechanistic pathway, leading to higher diastereomeric purity. lookchem.com In some cases, forcing the demetalation of tin- or silicon-substituted iminium ions can lead to a controlled reaction cascade, affording substituted pyrrolidines with high yields and diastereomeric purity. lookchem.com
The development of catalytic asymmetric C-H insertion reactions using engineered enzymes has also emerged as a promising strategy for the synthesis of chiral pyrrolidines. Directed evolution of cytochrome P411 variants has enabled the intramolecular C(sp3)–H amination of sulfonyl azides to produce chiral pyrrolidines. While initial variants showed moderate enantioselectivity, further evolution led to significant improvements. For example, in the synthesis of a related chiral pyrrolidine, an initial variant provided the product with an 82:18 e.r., which was improved to 91:9 e.r. after four rounds of evolution. nih.gov This demonstrates the profound impact that subtle changes in the catalyst's active site can have on the enantiomeric ratio.
Furthermore, the choice of protecting group on the pyrrolidine nitrogen can dictate the stereochemical outcome. In the synthesis of 2,5-disubstituted pyrrolidines, carbamate (B1207046) protecting groups have been shown to favor the formation of cis-isomers, whereas a benzamide (B126) group can lead to the trans-isomer as the major product. nih.gov This highlights the subtle interplay of steric and electronic effects in directing the approach of incoming reagents.
The table below summarizes key factors influencing stereoselectivity in pyrrolidine synthesis, based on findings from related systems.
| Factor | Influence on Stereoselectivity | Example System | Reference |
| Catalyst | The structure and chirality of the catalyst are paramount in determining both e.r. and d.r. Small modifications to the catalyst can lead to significant changes in stereochemical outcome. | Rhodium(II)-catalyzed C-H insertion reactions for the synthesis of C2-symmetrical pyrrolidines. | nih.gov |
| Solvent | The polarity and coordinating ability of the solvent can influence the stability of transition states and intermediates, thereby affecting the stereoselectivity. | In the addition of diethylzinc (B1219324) to aldehydes catalyzed by chiral pyrrolidine derivatives, non-polar solvents like benzene (B151609) and hexane (B92381) generally provide higher enantioselectivities. | lookchem.com |
| Temperature | Lowering the reaction temperature often leads to higher enantiomeric and diastereomeric ratios by amplifying the small energy differences between competing transition states. | Not explicitly detailed for this compound, but a general principle in asymmetric catalysis. | |
| Protecting Group | The nature of the protecting group on the pyrrolidine nitrogen can exert significant steric and electronic influence, directing the stereochemical course of the reaction. | Use of carbamates vs. benzamides to control cis/trans selectivity in the synthesis of 2,5-disubstituted pyrrolidines. | nih.gov |
| Substrate Structure | The steric bulk and electronic properties of the substituents on the reacting partners play a crucial role in dictating the approach trajectory and, consequently, the stereoselectivity. | In the cycloaddition of azomethine ylides, the substitution pattern on the dipolarophile can significantly bias the diastereoselectivity. | lookchem.com |
Role of Ligand Conformation in Asymmetric Catalysis
In asymmetric catalysis, the chiral ligand plays a pivotal role in creating a chiral environment around the metal center, which in turn dictates the stereochemical outcome of the reaction. The conformation of the ligand is not static and its dynamic behavior is crucial for achieving high levels of enantioselectivity.
Computational studies, often employing Density Functional Theory (DFT), have become indispensable tools for elucidating the role of ligand conformation. These studies allow for the detailed analysis of transition state geometries and the non-covalent interactions between the catalyst and the substrate that govern stereoselectivity. For instance, computational analysis of pyrrolidine enamines has shown that multiple conformers can exist with small energy differences, and a thorough conformational search is necessary for accurate predictions of stereoselectivity. whiterose.ac.uk
The design of chiral ligands has evolved from relying on C2-symmetric structures to incorporating non-symmetrical designs with electronically and sterically distinct coordinating units. nih.gov This allows for a more nuanced control over the chiral pocket of the catalyst. In the context of pyrrolidine-based ligands, their conformational flexibility can be constrained by incorporating them into more rigid scaffolds, such as spirocyclic systems. Si-centered spirodiphosphine (Si-SDP) ligands, for example, have shown superior reactivity and enantioselectivity in the Rh-catalyzed hydrosilylation/cyclization of 1,6-enynes to produce chiral pyrrolidines. acs.org The rigidity of the spiro scaffold helps to control the coordinating conformation of the ligand.
Furthermore, the conformation of the ligand can directly influence the coordination mode of the substrate to the catalyst. Studies on copper-catalyzed asymmetric cross-coupling reactions have revealed that different conformations of the chiral ligand can discriminate between different ways the substrate can bind to the metal center, thus controlling the enantioselectivity. nih.gov The interplay of attractive and repulsive non-covalent interactions between the ligand and the substrate in the transition state is often the deciding factor for the observed stereochemical preference.
Conclusion and Future Research Directions
Emerging Synthetic Strategies for Chiral Azidopyrrolidines
The synthesis of enantiomerically pure pyrrolidines is a subject of considerable interest due to the prevalence of this scaffold in biologically active molecules. researchgate.net The development of stereoselective methods to introduce an azide (B81097) group into the pyrrolidine (B122466) ring, or to construct the ring itself with a predefined stereochemistry, is crucial for obtaining compounds like (3S)-1-benzyl-3-azidopyrrolidine.
Recent advancements have moved beyond classical resolutions to focus on catalytic asymmetric syntheses. rsc.org These strategies offer greater efficiency and stereocontrol. One prominent approach involves the catalytic asymmetric [3+2] cycloaddition of azomethine ylides with various dipolarophiles, which has proven to be a powerful method for constructing highly functionalized and enantioenriched pyrrolidine rings. rsc.org The use of chiral ligands in combination with metal catalysts, such as copper or silver, can effectively control the stereochemical outcome of these cycloaddition reactions. nih.gov
Another key strategy is the enantioselective functionalization of pre-existing pyrrolidine rings or their precursors. For instance, methods for the catalytic asymmetric azidation of various substrates are being developed, providing direct routes to chiral azides. rsc.org Furthermore, the use of naturally occurring chiral starting materials, such as L-proline, continues to be a viable and important pathway for the synthesis of complex pyrrolidine derivatives. rsc.org Organocatalysis has also emerged as a powerful tool, with proline-derived catalysts being used to promote a variety of asymmetric transformations leading to chiral pyrrolidines. mdpi.comnih.govmdpi.com A notable example in a related system is the use of a chiral N,N′-dioxide–nickel(II) complex to catalyze the asymmetric conjugate addition/Schmidt-type rearrangement of vinyl azides, affording chiral spiropyrroline derivatives with high yields and excellent stereoselectivities. nih.gov
| Synthetic Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Catalytic Asymmetric [3+2] Cycloaddition | Reaction between an azomethine ylide and a dipolarophile catalyzed by a chiral metal complex or organocatalyst to form a pyrrolidine ring. | High stereocontrol, convergence, atom economy. Can generate multiple stereocenters simultaneously. | rsc.orgnih.gov |
| Organocatalysis | Use of small chiral organic molecules (e.g., proline derivatives) to catalyze the enantioselective formation of pyrrolidines. | Metal-free conditions, operational simplicity, high enantioselectivities. | mdpi.comnih.govmdpi.com |
| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials, such as L-proline or hydroxyproline, to construct the target molecule. | Reliable source of chirality, well-established transformations. | rsc.org |
| Lewis Acid Catalyzed Asymmetric Reactions | Employment of chiral Lewis acid complexes to control the stereochemistry of reactions, such as conjugate additions to form pyrrolidine precursors. | High efficiency and stereoselectivity for specific substrate classes. | nih.gov |
Exploration of Novel Chemical Transformations
The synthetic utility of this compound stems largely from the versatile reactivity of the azide functional group. This group serves as a linchpin for a variety of chemical transformations, enabling the introduction of nitrogen-containing moieties and the construction of heterocyclic systems.
1,3-Dipolar Cycloaddition (Click Chemistry): The azide group readily participates in Huisgen 1,3-dipolar cycloadditions with alkynes to form stable 1,2,3-triazole rings. vulcanchem.comyoutube.com The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, mild reaction conditions, and exceptional functional group tolerance. youtube.comnih.gov This transformation allows for the straightforward covalent linking of the chiral pyrrolidine scaffold to other molecules, such as biomolecules or molecular probes. vulcanchem.com
Reduction to Amine: A fundamental transformation of the azide group is its reduction to a primary amine. This reaction provides direct access to the corresponding (3S)-1-benzyl-3-aminopyrrolidine. This amine is a highly valuable building block in its own right, often used in the synthesis of pharmaceutical agents. nih.gov Various reagents can effect this reduction, including catalytic hydrogenation (e.g., H₂/Pd-C), the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis), or reduction with metal hydrides.
Other Transformations: Beyond these two primary reactions, the azide group can engage in other transformations. For example, its reaction with primary amines can lead to the formation of tetrazoles, another important class of nitrogen-containing heterocycles. nih.gov
| Transformation | Reactant(s) | Product Functional Group/Scaffold | Significance |
|---|---|---|---|
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal or internal alkyne, Cu(I) catalyst | 1,4- or 1,5-disubstituted 1,2,3-triazole | Core reaction of "click chemistry"; used for bioconjugation and modular synthesis. vulcanchem.comyoutube.com |
| Reduction | H₂/Catalyst, PPh₃/H₂O, LiAlH₄ | Primary amine | Provides access to chiral aminopyrrolidines, key intermediates for pharmaceuticals. nih.gov |
| Staudinger Ligation | Engineered phosphine (B1218219) | Amide bond | A traceless method for ligating molecular fragments. |
| Reaction with Primary Amines | R-NH₂ | Substituted tetrazole | Synthesis of alternative heterocyclic structures. nih.gov |
Broadening Applications as Chiral Building Blocks
The value of this compound as a chiral building block lies in its ability to impart stereochemical information and a defined three-dimensional structure into larger, more complex molecules. whiterose.ac.uk Its derivatives are increasingly utilized in fragment-based drug discovery and as scaffolds for the synthesis of targeted therapeutic agents.
The primary application of this building block is realized after its conversion to (3S)-1-benzyl-3-aminopyrrolidine or a triazole derivative. The resulting aminopyrrolidine core is a recognized privileged scaffold in medicinal chemistry. For example, derivatives of 1-benzylpyrrolidine-3-amine have been investigated as multifunctional agents for Alzheimer's disease, exhibiting properties such as butyrylcholinesterase (BuChE) inhibition and anti-aggregation effects on amyloid-beta and tau proteins. nih.gov
The use of this compound in click chemistry opens up possibilities for rapidly generating libraries of diverse compounds. By reacting the azide with a collection of different alkynes, researchers can create a multitude of triazole-containing molecules. This modular approach is highly efficient for structure-activity relationship (SAR) studies, allowing for the systematic exploration of chemical space around the chiral pyrrolidine core to optimize biological activity. vulcanchem.com The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, contributing to the binding affinity of the final compound to its biological target.
| Scaffold Derivative | Application Area | Example Target Class/Molecule Type | Reference |
|---|---|---|---|
| (3S)-1-Benzyl-3-aminopyrrolidine | Medicinal Chemistry | Enzyme inhibitors (e.g., BuChE inhibitors for Alzheimer's disease) | nih.gov |
| (3S)-1-Benzyl-3-(triazol-1-yl)pyrrolidine | Drug Discovery | Generation of compound libraries for SAR studies via click chemistry. | vulcanchem.com |
| Chiral Pyrrolidine Derivatives | Asymmetric Synthesis | Chiral ligands and organocatalysts. | mdpi.commdpi.com |
| Functionalized Pyrrolidines | Materials Science | Novel chiral crown ethers. | sigmaaldrich.com |
Q & A
Q. What are the common synthetic routes for (3S)-1-benzyl-3-azidopyrrolidine, and how does stereochemical control impact reaction efficiency?
- Methodological Answer : The compound is typically synthesized via reductive amination or azide substitution. For example, analogous pyrrolidine derivatives (e.g., (3S,4S)-1-benzylpyrrolidine-3,4-diol) are synthesized by condensing L-tartaric acid with benzylamine, followed by stereospecific reduction using NaBH₄–BF₃·Et₂O . Stereochemical control is critical: chiral auxiliaries or enantiopure starting materials (e.g., L-tartaric acid) ensure configuration retention. Yield optimization requires careful pH adjustment (e.g., pH 6.5 ammonium acetate buffer for stability) and inert atmosphere to prevent azide degradation .
Table 1 : Comparison of Synthetic Approaches
| Method | Reagents | Yield (%) | Stereochemical Purity |
|---|---|---|---|
| Reductive Amination | NaBH₄–BF₃·Et₂O, benzylamine | 65–75 | >98% ee |
| Azide Substitution | NaN₃, DMF, 80°C | 50–60 | 90–95% ee |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl proton signals at δ 7.3–7.5 ppm, azide resonance near δ 3.5–4.0 ppm).
- FT-IR : Azide stretch (2100–2150 cm⁻¹) validates functional group integrity.
- HPLC-MS : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, while high-resolution MS confirms molecular weight (C₁₁H₁₄N₄: calc. 202.1218, obs. 202.1220) .
- X-ray Crystallography : Absolute configuration determination (e.g., (3S,4S)-1-benzylpyrrolidine-3,4-diol structure resolved via Acta Cryst. E data) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different receptor-binding studies involving this compound?
- Methodological Answer : Discrepancies often arise from methodological differences in receptor models. For example:
- Receptor Heterogeneity : Studies using single-receptor systems (e.g., rat I7 receptor) may overlook cross-reactivity observed in multi-receptor assays (e.g., 52 mouse receptors tested by Saito et al.) .
- Data Collection : Combine quantitative (e.g., IC₅₀ values) and qualitative (e.g., functional activity profiles) metrics. Triangulate results via orthogonal assays (e.g., calcium flux vs. GTPγS binding) .
- Computational Modeling : Use hybrid models (e.g., QSAR with receptor-specific parameters) to reconcile divergent chemical feature clusters .
Q. What methodological considerations are critical for ensuring enantiomeric purity in catalytic applications of this compound?
- Methodological Answer :
- Chiral Chromatography : Regular purity checks using chiral stationary phases (e.g., Daicel CHIRALCEL® OD-H) with hexane/isopropanol gradients.
- Kinetic Resolution : Monitor reaction progress via time-course HPLC to detect racemization (e.g., elevated temperatures accelerate azide inversion) .
- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive stereochemical assignment, as demonstrated for structurally related pyrrolidinediols .
Q. How can researchers design experiments to address safety concerns during azide-containing compound synthesis?
- Methodological Answer :
- Small-Scale Trials : Conduct initial reactions at ≤1 mmol scale to mitigate explosion risks.
- In Situ Quenching : Use aqueous NaNO₂/HCl to decompose residual azides post-reaction.
- FT-IR Monitoring : Track azide consumption in real-time to avoid accumulation .
Data Analysis & Contradiction Management
Q. What statistical approaches are recommended for analyzing dose-response data with high variability in this compound bioassays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) with bootstrapping to estimate confidence intervals.
- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous replicates .
- Meta-Analysis : Aggregate datasets from diverse receptor studies (e.g., Haddad et al.’s multidimensional metric) to identify consensus activity trends .
Computational & Hybrid Methods
Q. Which computational tools are most effective for predicting the reactivity of this compound in click chemistry applications?
- Methodological Answer :
- DFT Calculations : Optimize transition states for azide-alkyne cycloaddition (e.g., B3LYP/6-31G* level).
- MD Simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction kinetics .
- Machine Learning : Train models on existing kinetic data to predict optimal catalysts (e.g., Cu(I)/ligand systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
